![molecular formula C12H17BrClNO B1441772 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-00-4](/img/structure/B1441772.png)
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇BrClNO. It is a pyrrolidine derivative that features a brominated phenoxy group. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromo-3-methylphenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction temperature is maintained at around 25-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A precursor in the synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride.
4-(4-Bromo-3-methylphenoxy)benzonitrile: Another brominated phenoxy derivative with similar structural features.
3-Bromo-4-methylpyridine: A related compound used in similar research applications .
Uniqueness
This compound is unique due to its specific combination of a brominated phenoxy group and a pyrrolidine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it valuable for targeted research applications .
Properties
IUPAC Name |
3-[(4-bromo-3-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQNCWHFUPKUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


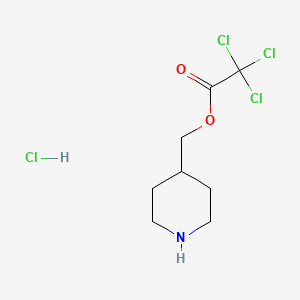
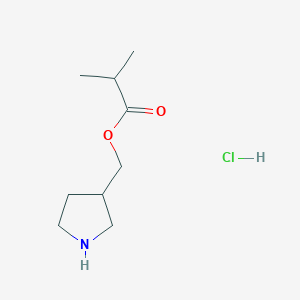
![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
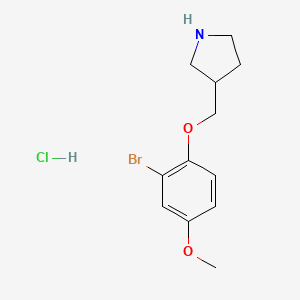
![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)
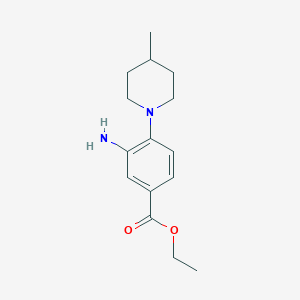
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)
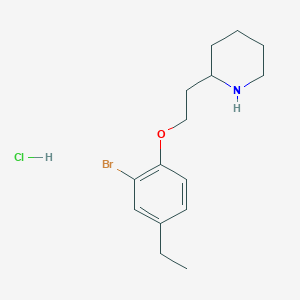
![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
